3-(2-Fluorophenyl)-5-(4-(indolin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole
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Overview
Description
3-(2-Fluorophenyl)-5-(4-(indolin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and material science. The compound features a unique structure combining fluorophenyl, indolinyl, pyrimidinyl, and oxadiazole moieties, which contribute to its diverse chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-5-(4-(indolin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the oxadiazole ring: This can be achieved by cyclization of an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the pyrimidinyl group: This step often involves the reaction of the oxadiazole intermediate with a pyrimidine derivative through nucleophilic substitution or coupling reactions.
Attachment of the indolinyl group: This can be done via a palladium-catalyzed cross-coupling reaction, such as Suzuki or Heck coupling, to introduce the indolinyl moiety.
Incorporation of the fluorophenyl group: This final step may involve a halogen exchange reaction or direct fluorination of a phenyl precursor.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors, automated synthesis platforms, and scalable reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-5-(4-(indolin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl and pyrimidinyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce partially or fully reduced analogs.
Scientific Research Applications
3-(2-Fluorophenyl)-5-(4-(indolin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its unique structural features.
Material Science: Its electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound’s interactions with biological targets are explored to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-5-(4-(indolin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cancer cell proliferation or modulate receptors in inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-5-(4-(indolin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole
- 3-(2-Bromophenyl)-5-(4-(indolin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole
- 3-(2-Methylphenyl)-5-(4-(indolin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole
Uniqueness
The presence of the fluorine atom in 3-(2-Fluorophenyl)-5-(4-(indolin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole imparts unique electronic properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its chlorinated, brominated, or methylated analogs, which may exhibit different chemical and biological behaviors.
Properties
IUPAC Name |
5-[4-(2,3-dihydroindol-1-yl)pyrimidin-5-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN5O/c21-16-7-3-2-6-14(16)18-24-20(27-25-18)15-11-22-12-23-19(15)26-10-9-13-5-1-4-8-17(13)26/h1-8,11-12H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJIGHWNSJIIKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC=NC=C3C4=NC(=NO4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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